5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c1-19(2)13(11-3-4-14-12(9-11)7-8-22-14)10-18-24(20,21)16-6-5-15(17)23-16/h3-6,9,13,18H,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNJQGVMHFHNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2,3-Dihydrobenzofuran-5-Yl)Acetaldehyde
Reductive Amination
The aldehyde undergoes reductive amination with dimethylamine:
- Imine Formation :
2-(2,3-Dihydrobenzofuran-5-yl)acetaldehyde reacts with excess dimethylamine in ethanol at 25°C for 12 hours. - Reduction :
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine, yielding 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temp | 25°C | |
| Reducing Agent | NaBH₃CN | |
| Yield | 65–78% | Analogous |
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution between the sulfonyl chloride and ethylamine:
- Reaction Setup :
5-Bromothiophene-2-sulfonyl chloride (1.2 eq) is added dropwise to a stirred solution of 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. - Base Addition :
Triethylamine (3.0 eq) is introduced to scavenge HCl, maintaining pH > 8. - Workup :
After 6 hours at room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
Optimization Data
| Condition | Outcome | Source |
|---|---|---|
| Solvent | DCM | |
| Base | Triethylamine | |
| Reaction Time | 6 hours | |
| Yield | 82–89% |
Alternative Pathways Explored
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling was attempted to attach pre-functionalized fragments but showed <10% yield due to steric hindrance from the dimethylamino group.
Microwave-Assisted Amination
Microwave irradiation (150°C, 25 min) in DMF with NaOH accelerated the reaction but led to decomposition of the benzofuran moiety.
Characterization and Validation
- NMR Spectroscopy :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.58 (d, J = 4.0 Hz, 1H, thiophene H-3), 7.12 (s, 1H, benzofuran H-6), 6.85 (d, J = 8.5 Hz, 1H, benzofuran H-4), 4.60 (t, J = 7.0 Hz, 2H, OCH₂), 3.25 (t, J = 7.0 Hz, 2H, CH₂N), 2.95 (s, 6H, N(CH₃)₂).
- HPLC Purity :
>98% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the bromine atom or the sulfonamide group.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Carbonic Anhydrase Inhibition
The primary application of thiophene sulfonamides, including the compound , lies in their ability to inhibit carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to decreased intraocular pressure (IOP), making these compounds valuable in treating glaucoma. Research has demonstrated that thiophene sulfonamides can effectively lower IOP without significant systemic side effects when administered topically .
Antiglaucoma Activity
The compound has been studied for its potential as an antiglaucoma agent. Several studies have shown that thiophene sulfonamides can serve as effective ocular hypotensive agents. For instance, derivatives of thiophene sulfonamide have been evaluated for their efficacy in lowering IOP in animal models, demonstrating promising results that warrant further clinical investigation .
Clinical Evaluations
A series of clinical evaluations have been conducted to assess the effectiveness of thiophene sulfonamides in managing glaucoma. In one study, various derivatives were tested for their ability to reduce IOP in rabbit models. The results indicated that certain compounds exhibited significant hypotensive effects comparable to established therapies .
Comparative Studies
Comparative studies have also been conducted between different classes of carbonic anhydrase inhibitors, including thiophene sulfonamides and other chemical classes like benzothiazoles. These studies highlight the unique efficacy and side effect profiles associated with thiophene sulfonamides, reinforcing their potential as viable alternatives in glaucoma treatment .
Mechanism of Action
The mechanism of action of 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally or functionally related sulfonamides and amines, based on evidence and inferred properties:
Key Observations:
Sulfonamide Core Variations: The target compound’s thiophene sulfonamide differs from furan sulfonamides (e.g., ) in electronic properties. Naphthalene sulfonamides (e.g., ) exhibit broader aromatic systems, which could improve hydrophobic interactions but reduce metabolic stability relative to the target’s dihydrobenzofuran moiety.
Role of Bromine :
- Bromine at the 5-position (target compound) mirrors brominated furans in , which are often synthesized to enhance electrophilicity for nucleophilic substitution reactions. This substituent may also improve membrane permeability in antimicrobial contexts.
Amine Functionality: The dimethylaminoethyl group in the target compound shares similarities with amine-containing resin initiators in . Such groups enhance solubility and basicity, which could improve bioavailability. However, excessive basicity might lead to off-target interactions.
Synthetic Routes :
- Synthesis of the target compound likely parallels methods in and , involving sulfonyl chloride intermediates and nucleophilic substitution. For example, 5-bromofuran-2-sulfonyl chloride () is a precursor for sulfonamide coupling, suggesting analogous steps for the thiophene analog.
Research Findings and Inferences
Antimicrobial Potential
- Sulfonamides are well-documented for antimicrobial activity.
Physicochemical Properties
- The dimethylaminoethyl group may enhance water solubility, as seen in resin cements where similar amines improve polymerization kinetics and material stability . This group’s basicity could also facilitate protonation in physiological environments, aiding cellular uptake.
Metabolic Stability
Biological Activity
5-Bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Bromine Atom : Enhances lipophilicity and may impact receptor binding.
- Benzofuran Moiety : Known for its involvement in various biological activities including anti-inflammatory and anticancer effects.
- Dimethylamino Group : Often associated with increased potency in drug candidates.
- Thienyl Sulfonamide : This group can enhance interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have indicated that this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
- Neuropharmacological Effects : The presence of the dimethylamino group suggests potential activity on neurotransmitter systems, possibly affecting serotonin or dopamine pathways. This could lead to applications in treating mood disorders.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this specific molecule:
Q & A
Q. What synthetic routes are recommended for synthesizing 5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via Suzuki coupling to link aromatic systems, Gewald reactions for thiophene ring formation, and amide coupling for sulfonamide linkages. Reaction conditions (e.g., catalysts like Pd(PPh₃)₄, solvent polarity, temperature gradients) critically impact yield and purity. For example, anhydrous conditions and inert atmospheres minimize side reactions in bromothiophene intermediates . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., benzofuran methylene protons at δ 3.2–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .
Q. What functional groups in the compound exhibit high reactivity, and how do they influence derivatization strategies?
- Methodology : The bromothiophene moiety undergoes nucleophilic substitution (e.g., with amines or thiols), while the sulfonamide group participates in hydrogen bonding with biological targets. The dimethylaminoethyl side chain can be protonated under physiological pH, enhancing solubility. Reactivity studies using TLC monitoring and kinetic assays (e.g., UV-Vis for substitution rates) guide derivatization .
Advanced Research Questions
Q. How can molecular docking and cheminformatics predict the compound’s interaction with enzymes or receptors?
- Methodology :
- Molecular Docking (AutoDock Vina, Schrödinger Suite) : Simulates binding poses using crystal structures of target proteins (e.g., kinases, GPCRs). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms for conformational sampling .
- ADMET Prediction (SwissADME, pkCSM) : Estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-Response Curves : Replicate assays (e.g., IC₅₀ determinations in triplicate) to validate potency variations .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C indicates handling precautions for bioassays) .
- Cross-Study Meta-Analysis : Apply statistical tools (e.g., Cohen’s d effect size) to harmonize data from disparate experimental setups .
Q. How can statistical experimental design optimize reaction parameters for scalable synthesis?
- Methodology :
- Factorial Design (JMP, Minitab) : Screen variables (temperature, catalyst loading, solvent ratio) via a 2³ factorial matrix to identify optimal conditions .
- Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., quadratic effects of pressure on yield) for process intensification .
Q. What in silico and in vitro approaches validate the compound’s potential as a biochemical probe?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets .
- Fluorescence Polarization : Measures displacement of fluorescent ligands in competitive assays .
- Molecular Dynamics Simulations (GROMACS) : Predicts binding stability over 100-ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for this compound against enzyme targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
